molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride

Cat. No.: B2985905
CAS No.: 2361643-76-5
M. Wt: 203.67
InChI Key: LASUVOZRWNNTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The compound features a dimethylamino (-N(CH₃)₂) group at position 4 and an ethanol (-CH₂CH₂OH) moiety at position 3 of the pyridazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is commercially available through multiple global suppliers, including Progene Pharma Pvt. Ltd. (India) and Holy Biological Co., Ltd. (China), indicating its relevance in industrial and academic settings .

Properties

IUPAC Name

2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASUVOZRWNNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC=C1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride typically involves the reaction of 4-(dimethylamino)pyridazine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Functional Group Comparison

Compound Name Core Heterocycle Key Substituents Molecular Formula (Hydrochloride) Molecular Weight Notable Features References
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride Pyridazine -N(CH₃)₂ (position 4), -CH₂CH₂OH (position 3) C₈H₁₄ClN₃O* ~215.67 Ethanol moiety enhances hydrophilicity
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Pyridine -OCH₃ (position 2), -NH₂, -CH₂CH₂OH (position 4) C₉H₁₄Cl₂N₂O₂ 263.13 Chiral center; methoxy group influences lipophilicity
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Pyridine -Cl (position 3), ethyl ester, -NH₂ C₉H₁₂Cl₂N₂O₂ 263.13 Ester group suitable for prodrug design
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride Pyrimidine -N(CH₃)₂ (pyrimidine), -COOH (benzoic acid) C₁₃H₁₅ClN₄O₂ 326.74 Carboxylic acid enables conjugation with biomolecules
Tetracaine hydrochloride Benzene -N(CH₃)₂ (ester), -OCO-(butylamino)benzene C₁₅H₂₄N₂O₂·HCl 300.83 Local anesthetic; ester hydrolysis in vivo

*Inferred formula based on structural analysis.

Key Differences and Implications

Heterocycle Core: Pyridazine (target compound): The two adjacent nitrogen atoms increase electron deficiency, influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions . Pyridine/Pyrimidine: Pyridine (one nitrogen) and pyrimidine (two non-adjacent nitrogens) exhibit distinct electronic properties, affecting binding affinity in biological targets (e.g., kinase inhibitors in ).

Functional Groups: The ethanol group in the target compound improves water solubility compared to lipophilic esters (e.g., ) or methoxy groups (). Dimethylamino groups are common in bioactive molecules due to their ability to form hydrogen bonds or cation-π interactions .

  • Tetracaine (): Local anesthetic via sodium channel blockade.
  • Pyrimidine derivatives (): Kinase inhibitors in cancer research.
  • Ethyl ester derivatives (): Intermediates in synthetic pathways.

Biological Activity

2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a dimethylamino group and an ethanol moiety. Its hydrochloride form enhances solubility, which is critical for biological assays.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Anticancer Activity : Compounds related to 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol have demonstrated significant antiproliferative effects against several cancer cell lines. For example, derivatives of pyridazine have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit activity against bacterial pathogens, potentially through interference with bacterial protein synthesis or cell wall integrity .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of pyridazine derivatives on human cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
2aHepG2<10Induces apoptosis via caspase activation
2bA549<10Inhibits cell cycle progression
2cMCF715Disrupts mitochondrial function

Antimicrobial Activity

Related compounds have shown varying degrees of antimicrobial activity. For instance, certain derivatives demonstrated selective toxicity against Chlamydia species while exhibiting minimal cytotoxicity to host cells .

Case Studies

  • Anticancer Efficacy : In a study involving derivative 6A, it was found to exhibit an EC50 value of 1.68 µM against RXRα-dependent pathways, highlighting its potential as an anticancer agent . This compound also showed low cytotoxicity in normal cells, indicating a favorable therapeutic index.
  • Antimicrobial Screening : A series of pyridazine derivatives were screened for antichlamydial activity, revealing that modifications in the substituent groups significantly influenced their efficacy. For example, replacing phenyl groups with electron-withdrawing groups enhanced activity against Chlamydia .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Compounds in this class can exhibit toxicity, particularly through dermal absorption and potential corrosiveness . Therefore, careful evaluation in preclinical studies is essential.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[4-(dimethylamino)pyridazin-3-yl]ethanol hydrochloride?

The synthesis of pyridazine derivatives often involves refluxing precursors in ethanol or aqueous ethanol, followed by recrystallization. For example, analogous compounds like 4-benzylidene-dihydropyridazinones are synthesized by reacting substituted aldehydes with dihydropyridazinones under basic conditions (e.g., ethanolic sodium ethoxide) . For the target compound, a similar approach could involve coupling a dimethylamino-substituted pyridazine precursor with ethanolamine derivatives, followed by hydrochlorination. Key steps include purification via recrystallization (ethanol/water mixtures) and structural confirmation using NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino and ethanol groups) and hydrogen bonding interactions.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected molecular formula C₈H₁₄ClN₃O).
  • Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt.
  • X-ray Diffraction (if crystalline) : For absolute configuration determination, as seen in structurally related compounds .

Q. What are the solubility properties of this compound in common laboratory solvents?

Hydrochloride salts of similar pyridazine derivatives typically exhibit good solubility in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). For instance, Itopride hydrochloride (a dimethylaminoethoxy-containing analog) has a solubility of ≥48 mg/mL in water . Solubility can be experimentally determined using UV-Vis spectroscopy or gravimetric methods under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from dynamic proton exchange or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify exchange-broadened signals (e.g., amine protons).
  • Deuterated Solvent Screening : D₂O or CD₃OD to assess hydrogen bonding.
  • 2D NMR (COSY, NOESY) : To resolve overlapping peaks and confirm spatial proximity of substituents .

Q. What experimental designs are recommended for studying degradation pathways under acidic/basic conditions?

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at elevated temperatures (40–60°C) and monitor via HPLC or LC-MS.
  • Identification of Degradants : Compare retention times and fragmentation patterns with synthetic standards. For example, hydrolysis of the ethanol group could yield a carboxylic acid derivative, detectable by MS/MS .

Q. How can computational modeling aid in predicting reactivity with biological nucleophiles (e.g., thiols or amines)?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., pyridazine ring positions).
  • Molecular Dynamics Simulations : Model interactions with cysteine residues or lysine side chains to predict adduct formation.
  • In Vitro Validation : Incubate the compound with glutathione or albumin and analyze adducts via LC-HRMS .

Methodological Considerations

Q. What protocols are effective for isolating trace impurities (e.g., dimethylamine byproducts)?

  • Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to retain polar impurities.
  • Solid-Phase Extraction (SPE) : C18 cartridges to concentrate impurities from aqueous solutions.
  • Reference Standards : Synthesize and characterize suspected impurities (e.g., 4-[2-(dimethylamino)ethoxy]benzylamine) for spiking experiments .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Dose-Response Reproducibility : Ensure consistent molarity calculations, accounting for hydrochloride counterion contribution.
  • Cell Line Authentication : Confirm species-specific receptor expression (e.g., GPCR profiling for activity studies).
  • Meta-Analysis : Compare data with structurally related compounds (e.g., pyridazine-based kinase inhibitors) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.